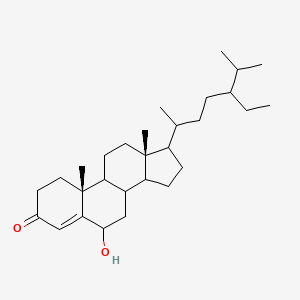
2,4-Diaminophenyl4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diaminophenyl4-methylbenzenesulfonate is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical properties and its role as an intermediate in the synthesis of dyes and other chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminophenyl4-methylbenzenesulfonate typically involves the reaction of m-phenylenediamine with sulfuric acid or oleum at temperatures ranging from 140-250°C. This reaction is carried out in a solvent, which can be either an inorganic solvent like phosphoric acid or polyphosphoric acid, or an organic solvent with a high boiling point . Another method involves the use of 2,4-dinitrochlorobenzene as a raw material, which is reacted with sodium hydrogen sulfite and then reduced .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized to ensure high yield and quality while minimizing environmental impact. For instance, the use of sulfuric acid is carefully managed to reduce waste and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diaminophenyl4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions are commonly used in its synthesis and further chemical transformations.
Substitution: Nucleophilic substitution reactions are significant, especially in the formation of sulfonate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium hydrogen sulfite, and various organic solvents. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to several hundred degrees Celsius .
Major Products Formed
The major products formed from these reactions include various sulfonate derivatives, which are used in the synthesis of dyes and other chemical products .
Aplicaciones Científicas De Investigación
2,4-Diaminophenyl4-methylbenzenesulfonate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4-Diaminophenyl4-methylbenzenesulfonate involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, which are crucial for its role in the synthesis of other chemical products. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminobenzenesulfonic acid: A closely related compound with similar chemical properties.
4-Methylbenzenesulfonic acid: Another related compound used in similar applications.
Uniqueness
2,4-Diaminophenyl4-methylbenzenesulfonate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its ability to form stable derivatives makes it particularly valuable in the synthesis of dyes and other chemical products .
Propiedades
Fórmula molecular |
C13H14N2O3S |
|---|---|
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
(2,4-diaminophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H14N2O3S/c1-9-2-5-11(6-3-9)19(16,17)18-13-7-4-10(14)8-12(13)15/h2-8H,14-15H2,1H3 |
Clave InChI |
DUWAMCJTVLVPBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate](/img/structure/B14780536.png)
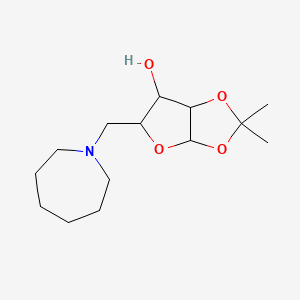
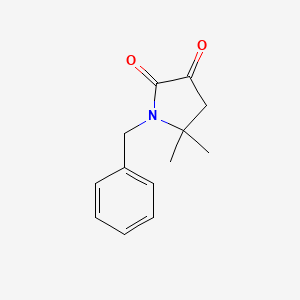
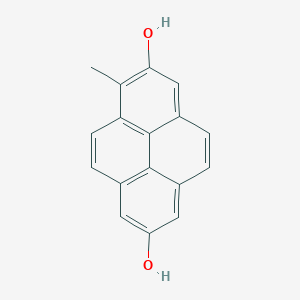
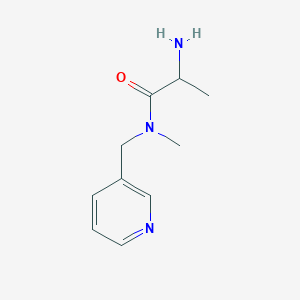
![[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14780566.png)
![N-(3-{[7-Methoxy-6-(2-Pyrrolidin-1-Ylethoxy)quinazolin-4-Yl]amino}-4-Methylphenyl)-2-Morpholin-4-Ylisonicotinamide](/img/structure/B14780569.png)
![(S)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B14780586.png)
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14780590.png)
![tert-butyl (1S,4S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14780606.png)
![(R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate)](/img/structure/B14780614.png)

